PKZ18

Description

Properties

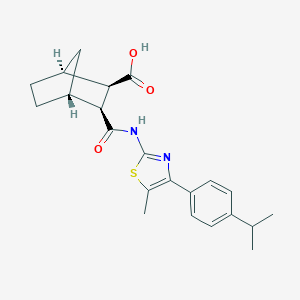

Molecular Formula |

C22H26N2O3S |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C22H26N2O3S/c1-11(2)13-4-6-14(7-5-13)19-12(3)28-22(23-19)24-20(25)17-15-8-9-16(10-15)18(17)21(26)27/h4-7,11,15-18H,8-10H2,1-3H3,(H,26,27)(H,23,24,25)/t15-,16+,17+,18-/m1/s1 |

InChI Key |

HWHYSSATNZEECJ-VSZNYVQBSA-N |

SMILES |

CC1=C(N=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C4=CC=C(C=C4)C(C)C |

Isomeric SMILES |

CC1=C(N=C(S1)NC(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)O)C4=CC=C(C=C4)C(C)C |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C4=CC=C(C=C4)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PKZ18; PKZ 18; PKZ-18 |

Origin of Product |

United States |

Foundational & Exploratory

PKZ18 as a T-box Riboswitch Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the exploration of novel antibacterial agents that act on underexploited cellular targets. One such promising target is the T-box riboswitch, a highly conserved, structured RNA element found predominantly in the 5' untranslated region (5'-UTR) of essential genes in Gram-positive bacteria.[1][2] T-box riboswitches regulate the expression of genes involved in amino acid metabolism, including aminoacyl-tRNA synthetases, by directly sensing the aminoacylation status of transfer RNA (tRNA).[1] PKZ18 is a novel small molecule antibiotic that has been identified as an inhibitor of the T-box riboswitch mechanism, demonstrating a unique mode of action with the potential to circumvent existing resistance mechanisms.[1][3]

This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its mechanism of action and characterization workflow.

Mechanism of Action

The T-box riboswitch functions as a molecular switch, controlling transcription of downstream genes. In the absence of a sufficient supply of a specific amino acid, the corresponding uncharged tRNA binds to the T-box leader RNA. This binding event, which involves a codon-anticodon-like interaction within the specifier loop of stem I, stabilizes an antiterminator structure, allowing transcription to proceed.[1] Conversely, when the amino acid is abundant, the charged tRNA cannot effectively bind and stabilize the antiterminator, leading to the formation of a terminator hairpin and subsequent premature transcription termination.

This compound exerts its inhibitory effect by directly targeting the specifier loop of the T-box riboswitch.[1][3] By binding to this critical region, this compound prevents the codon-anticodon interaction necessary for the binding of uncharged tRNA.[1][3] This disruption of the tRNA-riboswitch interaction favors the formation of the terminator structure, leading to the cessation of transcription of essential genes and ultimately inhibiting bacterial growth.[1] A key advantage of this mechanism is that this compound targets multiple T-box riboswitches within a single bacterium, making the development of resistance statistically less likely.[4]

References

- 1. A Riboswitch-Driven Era of New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The T-Box Riboswitch: A Novel Target for the Synthetic Antibiotic PKZ18

A Technical Whitepaper on the Discovery, Mechanism, and Synthesis of a New Class of Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the exploration of novel antibacterial agents that operate via unique mechanisms of action. This whitepaper details the discovery, synthesis, and mechanism of PKZ18, a synthetic antibiotic that targets the T-box riboswitch, a highly conserved regulatory element in Gram-positive bacteria. By binding to the specifier loop of the T-box, this compound disrupts the transcription of essential genes, leading to bacterial growth inhibition. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound and its analogs, detailed experimental protocols for key biological assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction

The T-box regulatory mechanism is a unique tRNA-responsive transcriptional control system found exclusively in many Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus and Enterococcus faecalis. This system regulates the expression of a suite of genes involved in amino acid metabolism and transport. The discovery of small molecules that can modulate this intricate RNA-based regulatory network opens a new frontier in the development of targeted antibacterial therapies. This compound and its derivatives represent a promising new class of antibiotics that exploit this novel target, offering a potential solution to the growing problem of drug resistance.[1][2]

Discovery of this compound

This compound was identified through a computational drug discovery effort that screened a large library of small molecules for their ability to bind to the specifier loop of the T-box leader sequence. This initial in silico screening was followed by in vitro and in vivo validation to confirm the antibacterial activity of the lead compounds. The parent compound, this compound, demonstrated significant inhibitory activity against a range of Gram-positive bacteria.

Mechanism of Action: Targeting the T-Box Riboswitch

The T-box leader is an RNA element located in the 5' untranslated region of its target mRNA. It functions as a riboswitch, sensing the aminoacylation status of a specific tRNA to control transcription elongation.

-

In the absence of sufficient charged tRNA (amino acid starvation): An uncharged tRNA binds to the T-box leader. This interaction stabilizes an antiterminator structure, allowing RNA polymerase to transcribe the downstream gene.

-

In the presence of sufficient charged tRNA (amino acid abundance): The charged tRNA does not bind effectively to the T-box. This allows a thermodynamically more stable terminator hairpin to form, leading to premature transcription termination.

This compound exerts its antibiotic effect by binding to the highly conserved specifier loop within the Stem I region of the T-box. This binding event disrupts the natural interaction between the T-box and its cognate tRNA, even in the absence of charged tRNA. This interference prevents the formation of the antiterminator structure, favoring the terminator conformation and thereby inhibiting the expression of essential genes.[2]

Signaling Pathway of T-Box Regulation and this compound Inhibition

References

The Inhibitory Effect of PKZ18 on Aminoacyl-tRNA Synthetase Gene Expression: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of the mechanism by which the novel antibiotic compound PKZ18, and its analog this compound-22, modulate the expression of aminoacyl-tRNA synthetase (aaRS) genes in Gram-positive bacteria, with a particular focus on Methicillin-Resistant Staphylococcus aureus (MRSA).

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates the discovery and development of novel antibacterial agents with unique modes of action. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes that catalyze the attachment of the correct amino acid to its corresponding tRNA molecule, have long been recognized as attractive targets for antimicrobial drug development. Their inhibition disrupts protein synthesis, leading to bacterial growth arrest or cell death.

This compound is a novel small-molecule antibiotic that, along with its analogs, has demonstrated significant activity against a range of Gram-positive pathogens.[1][2] Unlike conventional antibiotics that directly target a single enzyme, this compound employs a more sophisticated mechanism of action by targeting a conserved RNA regulatory element known as the T-box. This riboswitch-like structure is found in the 5' untranslated region (UTR) of numerous genes involved in amino acid metabolism, including a significant number of aaRS genes.[3][4] By interfering with this regulatory system, this compound and its derivatives can simultaneously downregulate the expression of multiple aaRS genes, presenting a multi-pronged attack that is less susceptible to the development of resistance.[1]

This whitepaper will provide a detailed overview of the molecular mechanism of this compound, present quantitative data on its effects on aaRS gene expression, outline the experimental protocols used to generate this data, and provide visual representations of the key pathways and workflows.

Mechanism of Action: Targeting the T-box Riboswitch

The primary mechanism of action of this compound and its analogs is the disruption of the T-box regulatory system, a riboswitch-like element that controls the transcription of downstream genes in response to the availability of uncharged tRNA.

The T-box Regulatory Mechanism

In Gram-positive bacteria, the expression of many aaRS genes and other genes related to amino acid metabolism is regulated by a T-box element in the 5' UTR of their mRNA. This regulatory system allows the bacterium to sense the levels of aminoacylated ("charged") versus unaminoacylated ("uncharged") tRNA and adjust the expression of relevant genes accordingly.

The key components of the T-box mechanism are:

-

Stem I and the Specifier Loop: This region of the T-box contains a three-nucleotide "specifier codon" that is complementary to the anticodon of a specific tRNA.

-

The Antiterminator and Terminator Structures: The T-box can fold into two mutually exclusive secondary structures: a terminator hairpin, which leads to premature transcription termination, or an antiterminator hairpin, which allows transcription to proceed.

-

Uncharged tRNA: When a specific amino acid is scarce, the corresponding uncharged tRNA accumulates. This uncharged tRNA can bind to the T-box.

The regulatory process unfolds as follows:

-

Sensing Low Amino Acid Levels: When an amino acid is in short supply, the concentration of its cognate uncharged tRNA increases.

-

tRNA Binding and Antiterminator Formation: The uncharged tRNA binds to the T-box. This interaction is initiated by the base pairing of the tRNA's anticodon with the specifier codon in Stem I. A second interaction between the acceptor end of the uncharged tRNA and the antiterminator sequence stabilizes the antiterminator structure.

-

Transcription Elongation: The formation of the antiterminator prevents the formation of the terminator hairpin, allowing RNA polymerase to transcribe the full-length mRNA, including the downstream aaRS gene.

-

Sensing Sufficient Amino Acid Levels: When there is an ample supply of a particular amino acid, the corresponding tRNA is predominantly in its charged (aminoacylated) form. Charged tRNA can still bind to the specifier loop via the codon-anticodon interaction, but it cannot stabilize the antiterminator structure.

-

Terminator Formation and Transcription Termination: Without the stabilizing influence of uncharged tRNA, the thermodynamically more stable terminator hairpin forms, causing RNA polymerase to dissociate from the DNA template and prematurely terminate transcription.

This compound's Mode of Intervention

This compound and its analog this compound-22 directly interfere with this elegant regulatory mechanism. These small molecules bind to the specifier loop region of Stem I within the T-box.[4] This binding event physically obstructs the codon-anticodon interaction between the tRNA and the mRNA. By preventing the binding of uncharged tRNA to the T-box, this compound effectively mimics a state of amino acid sufficiency, even when uncharged tRNA is abundant. This leads to the preferential formation of the terminator hairpin and, consequently, the premature termination of transcription of the associated aaRS gene.[2]

The multi-target nature of this compound is a key advantage. Since the T-box regulatory element is conserved across numerous genes, a single compound can simultaneously downregulate the expression of multiple aaRSs and other essential metabolic genes.[1][5] This broad-spectrum activity against multiple essential targets is believed to contribute to the observed low frequency of resistance development.[1]

Quantitative Data: The Effect of this compound-22 on aaRS Gene Expression in MRSA

The impact of the this compound analog, this compound-22, on the expression of T-box-regulated genes in MRSA has been quantified using RNA sequencing. The following table summarizes the relative transcriptional read-through of 12 T-box controlled genes in MRSA when treated with 4 µg/mL and 8 µg/mL of this compound-22, normalized to untreated samples. A value less than 1 indicates a reduction in gene expression.

| Gene | Function | Relative Read-through (4 µg/mL this compound-22) | Relative Read-through (8 µg/mL this compound-22) |

| alaS | Alanyl-tRNA synthetase | ~1.0 | ~0.8 |

| cysS | Cysteinyl-tRNA synthetase | ~1.0 | ~0.75 |

| glyS | Glycyl-tRNA synthetase | ~0.6 | ~0.4 |

| hisS | Histidyl-tRNA synthetase | ~1.0 | ~1.0 |

| ileS | Isoleucyl-tRNA synthetase | ~0.5 | ~0.3 |

| leuS | Leucyl-tRNA synthetase | ~0.7 | ~0.5 |

| pheT | Phenylalanyl-tRNA synthetase | ~0.8 | ~0.6 |

| proS | Prolyl-tRNA synthetase | ~1.0 | ~1.0 |

| serS | Seryl-tRNA synthetase | ~0.7 | ~0.5 |

| thrS | Threonyl-tRNA synthetase | ~0.6 | ~0.4 |

| tyrS | Tyrosyl-tRNA synthetase | ~0.5 | ~0.3 |

| valS | Valyl-tRNA synthetase | ~0.6 | ~0.4 |

Data is estimated from the graphical representation in Väre et al., 2021.[4]

As the data indicates, this compound-22 significantly reduces the expression of 8 out of the 12 T-box controlled genes in MRSA in a dose-dependent manner.[4] The expression of genes for glycine, isoleucine, leucine, serine, threonine, tyrosine, and valine tRNA synthetases were all substantially reduced.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the effect of this compound and its analogs on aaRS gene expression.

RNA Sequencing (RNA-Seq) for Transcriptome Analysis

This protocol outlines the steps for analyzing the global changes in gene expression in MRSA following treatment with this compound-22.

-

Bacterial Culture and Treatment:

-

Grow MRSA cultures to mid-logarithmic phase (OD600 of ~0.5) in appropriate media (e.g., Tryptic Soy Broth).

-

Introduce this compound-22 at the desired concentrations (e.g., 4 µg/mL and 8 µg/mL) and an untreated control.

-

Incubate the cultures for a defined period (e.g., 3 hours) at 37°C with shaking.

-

-

RNA Extraction and Purification:

-

Harvest bacterial cells by centrifugation.

-

Lyse the cells using a combination of enzymatic (e.g., lysostaphin) and mechanical (e.g., bead beating) methods to ensure efficient cell wall disruption.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the purified RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

-

-

Ribosomal RNA (rRNA) Depletion:

-

Deplete the abundant rRNA from the total RNA samples using a commercially available kit (e.g., MICROBExpress Kit, Ambion) to enrich for mRNA.

-

-

cDNA Library Preparation and Sequencing:

-

Fragment the enriched mRNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the cDNA library by PCR.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference MRSA genome.

-

Quantify the expression level of each gene by counting the number of reads that map to it.

-

Normalize the read counts to account for differences in sequencing depth and gene length.

-

Identify differentially expressed genes between the treated and untreated samples.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

This protocol is used to validate the results obtained from RNA-seq for specific aaRS genes.

-

RNA Extraction and cDNA Synthesis:

-

Extract and purify total RNA from treated and untreated MRSA cultures as described in the RNA-seq protocol.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.

-

-

Primer Design:

-

Design primers specific to the 5' UTR (T-box region) and the open reading frame (ORF) of the target aaRS genes.

-

Design primers for a housekeeping gene (e.g., 16S rRNA) to be used as an internal control for normalization.

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Perform the qPCR using a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative transcriptional read-through by comparing the expression of the ORF to the 5' UTR.

-

Visualizations

Signaling Pathway: T-box Regulation and this compound Inhibition

Caption: T-box regulation and this compound's inhibitory mechanism.

Experimental Workflow: Assessing this compound's Impact on aaRS Gene Expression

Caption: Experimental workflow for analyzing this compound's effect on gene expression.

Conclusion

This compound and its analogs represent a promising new class of antibiotics that target a fundamental gene regulatory mechanism in Gram-positive bacteria. By inhibiting the T-box riboswitch, these compounds can simultaneously downregulate the expression of multiple aminoacyl-tRNA synthetase genes, leading to a potent antibacterial effect. The quantitative data from RNA sequencing clearly demonstrates the significant reduction in the expression of several key aaRS genes in MRSA upon treatment with this compound-22. The multi-targeting nature of this approach is a significant advantage, as it is likely to slow the emergence of resistant strains. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to further investigate the effects of this compound and other T-box inhibitors. The continued exploration of this novel mechanism of action holds great promise for the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. frizbiochem.de [frizbiochem.de]

- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNA-Seq Reveals Differential Gene Expression in Staphylococcus aureus with Single-Nucleotide Resolution | PLOS One [journals.plos.org]

- 4. Frontiers | RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus growth inhibition by propionate [frontiersin.org]

- 5. RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus growth inhibition by propionate - PMC [pmc.ncbi.nlm.nih.gov]

The Novelty of PKZ18: A Paradigm Shift in Antibiotic Therapy

An In-depth Technical Guide on a New Class of Riboswitch-Targeting Antibiotics

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates the exploration of novel therapeutic agents that act on unconventional bacterial targets. PKZ18 and its analogs represent a promising new class of antibiotics that diverge significantly from traditional bactericidal and bacteriostatic agents. This technical guide provides a comprehensive overview of the innovative mechanism of action of this compound, its advantages over conventional antibiotics, and detailed experimental methodologies for its evaluation.

Executive Summary

Traditional antibiotics primarily target fundamental bacterial processes such as cell wall synthesis, protein synthesis, and DNA replication. This focused pressure on a limited number of targets has inevitably led to the selection and proliferation of resistant strains. This compound, in contrast, employs a novel strategy by targeting the T-box riboswitch , a highly conserved RNA regulatory element found exclusively in Gram-positive bacteria.[1][2][3] This mechanism disrupts the expression of multiple essential genes simultaneously, presenting a multi-pronged attack that significantly lowers the probability of resistance development.[2][4] This document will elucidate the unique mechanism of this compound, present comparative data on its efficacy and resistance profile, and provide detailed protocols for key experimental assays.

The Novel Mechanism of Action: Targeting the T-box Riboswitch

The cornerstone of this compound's novelty lies in its unique molecular target. Unlike traditional antibiotics that inhibit protein targets, this compound is a small molecule that binds to a functional RNA structure.

The T-box Mechanism

The T-box is a riboswitch-like gene regulator located in the 5' untranslated region (UTR) of numerous essential genes in Gram-positive bacteria, particularly those involved in amino acid metabolism and transport.[1][3] Its function is to sense the aminoacylation status of transfer RNA (tRNA) and accordingly regulate the transcription of downstream genes.

-

In the absence of charged tRNA (amino acid starvation): An uncharged tRNA molecule binds to the T-box. This binding event, which involves a codon-anticodon-like interaction, stabilizes an antiterminator hairpin structure in the mRNA. This conformation allows RNA polymerase to proceed with transcription of the essential gene.

-

In the presence of charged tRNA (amino acid sufficiency): Aminoacylated tRNA cannot effectively bind and stabilize the antiterminator structure. Consequently, a more thermodynamically stable terminator hairpin forms, leading to premature transcription termination.

This compound's Mode of Intervention

This compound and its analogs selectively target the "specifier loop" of Stem I within the T-box structure.[1][5] By binding to this critical region, this compound prevents the codon-anticodon interaction required for uncharged tRNA to bind and stabilize the antiterminator hairpin.[1] This interference forces the T-box into a terminator conformation, effectively shutting down the expression of multiple essential genes simultaneously.[1][4]

Figure 1: Mechanism of T-box riboswitch regulation and this compound intervention.

Advantages of this compound Over Traditional Antibiotics

The unique mechanism of this compound confers several significant advantages over conventional antibiotics.

Multi-Target Action and Reduced Resistance Potential

Traditional antibiotics typically have a single molecular target. This allows bacteria to develop resistance through a single point mutation in the target gene. In contrast, this compound simultaneously downregulates the expression of 6 to 20 essential genes controlled by the T-box mechanism.[2] For a bacterium to develop resistance to this compound, it would need to acquire mutations in all of these T-box regulatory elements simultaneously, an event that is statistically highly improbable.[2]

Efficacy Against Drug-Resistant Strains and Biofilms

This compound has demonstrated activity against a range of Gram-positive bacteria, including clinically important resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[4] Furthermore, this compound and its analogs have shown significant efficacy in eradicating biofilms, which are notoriously difficult to treat with conventional antibiotics.[2] For instance, this compound has been reported to be over 7-fold more effective than vancomycin in killing MRSA biofilms.[2]

Synergy with Existing Antibiotics

Analogs of this compound have been shown to act synergistically with aminoglycoside antibiotics.[6] This combination can enhance the efficacy of both drugs, potentially allowing for lower doses and reducing the risk of toxicity associated with aminoglycosides.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the performance of this compound and its analog, this compound-22, to traditional antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs)

| Organism | This compound (µg/mL) | Traditional Antibiotics (µg/mL) |

| Bacillus subtilis | 32 | - |

| Staphylococcus aureus | 64 | - |

| Enterococcus faecalis | 32 | - |

| Streptococcus pyogenes | 16 | - |

| Streptococcus agalactiae | 32 | - |

| Streptococcus pneumoniae | 16 | - |

| Streptococcus mutans | 125 | - |

| MRSA (clinical isolate) | 64 | Vancomycin: >1024 (in biofilm) |

Data compiled from multiple sources.[2][4]

Table 2: Spontaneous Resistance Frequency

| Compound | Organism | Resistance Frequency |

| This compound-22 | MRSA | 5.6 x 10⁻¹² |

| Gentamicin | MRSA | 1.6 x 10⁻⁷ |

Data for this compound-22 at MIC and Gentamicin at 20x MIC.[4]

Table 3: Cytotoxicity

| Compound | Cell Line | Observation |

| This compound | Eukaryotic cells | Moderately cytotoxic at MIC |

| This compound-22 | Human cells in culture | Toxicity observed at 2- to 4-fold higher concentrations than the MIC |

Data compiled from multiple sources.[1][4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

Figure 2: Workflow for MIC determination.

-

Bacterial Culture Preparation: Streak the desired Gram-positive bacterial strain on an appropriate agar plate and incubate overnight at 37°C. Select a single colony and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the exponential growth phase.

-

Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Antibiotic Dilution Series: Prepare a two-fold serial dilution of this compound and comparator antibiotics in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Cytotoxicity Assay

This protocol outlines the assessment of this compound's toxicity to eukaryotic cells.

-

Cell Culture: Culture human lung epithelial cells (A549) and murine macrophages (J774.16) in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C in a 5% CO₂ incubator).

-

Cell Seeding: Seed the cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Compound Exposure: After cell adherence, replace the medium with fresh medium containing serial dilutions of this compound or its analogs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with the compounds for 48 to 72 hours.

-

Viability Assessment: Assess cell viability using a suitable method, such as the alamarBlue assay (measuring metabolic activity) or trypan blue exclusion (measuring membrane integrity).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Biofilm Inhibition and Eradication Assay

This protocol describes the evaluation of this compound's effect on bacterial biofilms.

Figure 3: Workflow for biofilm inhibition and eradication assays.

-

Biofilm Formation: Grow a bacterial culture to the exponential phase and dilute it in a suitable medium (e.g., TSB with 1% glucose). Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom plate.

-

For Inhibition Assay: Add various concentrations of this compound or control antibiotics to the wells at the time of inoculation.

-

For Eradication Assay: Incubate the plate for 24-48 hours to allow for mature biofilm formation. Then, remove the planktonic cells and add fresh medium containing various concentrations of this compound or control antibiotics.

-

Incubation: Incubate the plates for a further 24 hours at 37°C.

-

Quantification:

-

Carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Fix the biofilms with methanol for 15 minutes.

-

Stain the biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance of the solubilized stain at 570 nm.

-

Spontaneous Resistance Frequency Determination

This protocol is for determining the rate at which spontaneous resistance to this compound arises.

-

Bacterial Culture: Grow a large volume of the test bacterium (e.g., MRSA) to a high cell density (e.g., 10¹⁰ CFU/mL).

-

Plating on Selective Media: Plate a known number of cells (e.g., 10¹¹ CFU) onto agar plates containing this compound-22 at a concentration equivalent to its MIC.

-

Plating for Total Viable Count: Plate serial dilutions of the bacterial culture onto non-selective agar plates to determine the total number of viable cells (CFU).

-

Incubation: Incubate all plates at 37°C for 48 hours.

-

Colony Counting: Count the number of colonies that grow on the selective (antibiotic-containing) and non-selective plates.

-

Calculation: The spontaneous resistance frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Conclusion

This compound represents a significant advancement in the fight against antibiotic resistance. Its novel mechanism of action, targeting the T-box riboswitch, offers a multi-pronged attack on essential bacterial gene expression, which is a key factor in its low propensity for resistance development. The demonstrated efficacy of this compound and its analogs against resistant strains and biofilms, coupled with their synergistic potential with existing antibiotics, positions them as a highly promising class of therapeutics for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this innovative antibiotic.

References

- 1. A New Promising Anti-Infective Agent Inhibits Biofilm Growth by Targeting Simultaneously a Conserved RNA Function That Controls Multiple Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-box [riboswitch.ribocentre.org]

- 3. Induction of MRSA Biofilm by Low-Dose β-Lactam Antibiotics: Specificity, Prevalence and Dose-Response Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of the T-box riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific structural elements of the T-box riboswitch drive the two-step binding of the tRNA ligand | eLife [elifesciences.org]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for PKZ18 in In-Vitro Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing PKZ18, a novel antibiotic that targets the T-box regulatory mechanism in Gram-positive bacteria, in various in-vitro antibacterial assays. The information is intended to guide researchers in accurately assessing the antibacterial efficacy of this compound and its analogs.

Introduction

This compound is an antibiotic that exhibits a unique mechanism of action by selectively targeting the stem I specifier loops in the 5' untranslated region of various messenger RNAs (mRNAs) in Gram-positive bacteria.[1][2] This interaction disrupts the T-box-based riboswitch mechanism, which regulates the transcription of essential genes, including those for aminoacyl-tRNA synthetases.[1][2][3] By preventing the necessary codon-anticodon reading required for transfer RNA (tRNA) binding, this compound effectively inhibits both transcription and translation, leading to the cessation of bacterial growth.[1] A key advantage of this compound is its multi-targeting nature, which makes the development of resistance statistically improbable.[4][5]

This compound is primarily effective against a range of Gram-positive bacteria and has been shown to be particularly potent in nutrient-limited conditions.[2][4] This document outlines standardized protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and synergistic effects of this compound in combination with other antibiotics.

Data Presentation

Table 1: In-Vitro Antibacterial Activity of this compound and Analogs

| Organism | Compound | MIC (µg/mL) in Rich Media | MIC (µg/mL) in Minimal Media | MBC (µg/mL) | Reference |

| Most Gram-positive bacteria | This compound | 32-64 | Not specified | Not specified | [1][2] |

| Bacillus subtilis 168 | This compound | Not specified | 8-fold lower than rich media | Not specified | [2] |

| Staphylococcus aureus 4220 | This compound | Not specified | 4-fold lower than rich media | Not specified | [2] |

| MRSA S. aureus N315 | This compound-22 | Not specified | 2-fold reduction compared to rich media | Not specified | [2] |

| MRSA S. aureus N315 | This compound-52 | Not specified | 2-fold reduction compared to rich media | Not specified | [2] |

| MRSA S. aureus N315 | This compound-53 | Not specified | 2-fold reduction compared to rich media | Not specified | [2] |

| Enterococcus faecalis | This compound | 32 (inhibited growth to half) | Not specified | 32 | [4] |

Table 2: Synergistic Activity of this compound Analogs with Other Antibiotics

| This compound Analog | Combination Antibiotic | Interaction | Fractional Inhibitory Concentration (FIC) | Reference |

| This compound-22 | Neomycin | Synergistic | 0.38 | [2] |

| This compound-22 | Kanamycin | Synergistic | 0.38 | [2] |

| This compound-22 | Gentamicin | Synergistic | 0.38 | [2] |

| This compound-52 | Gentamicin | Synergistic | 0.38 | [2] |

| This compound-53 | Gentamicin | Synergistic | 0.38 | [2] |

| This compound-22 | Streptomycin | Additive | 0.75 | [2] |

| This compound-22 | Ampicillin | Additive | 0.75 | [2] |

| This compound-53 | Ampicillin | Additive | 0.75 | [2] |

| This compound-22 | Chloramphenicol | Additive | 0.75 | [2] |

| This compound-53 | Chloramphenicol | Additive | 0.75 | [2] |

Mechanism of Action and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound on the T-box regulatory system.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methods provided by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Materials:

-

This compound (and/or its analogs)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or a defined minimal medium

-

Bacterial strains (e.g., S. aureus, B. subtilis)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to a working stock concentration (e.g., 1280 µg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound working stock solution to the first column of wells, resulting in an initial concentration of 640 µg/mL.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range (e.g., 64 µg/mL to 0.125 µg/mL). Discard 100 µL from the last dilution column.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 110 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay.

Procedure:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative assessment of susceptibility.[8][9]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Bacterial inoculum prepared to a 0.5 McFarland standard

-

Sterile swabs

-

Forceps

Procedure:

-

Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Preparation and Application of Disks:

-

Aseptically apply a known amount of this compound solution onto a sterile filter paper disk (e.g., 20 µL of a specific concentration). Allow the solvent to evaporate completely.

-

Using sterile forceps, place the this compound-impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 37°C for 16-18 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to this compound.

Synergy Testing (Checkerboard Assay)

This assay is used to evaluate the interaction between this compound and another antibiotic.[2]

Procedure:

-

Prepare a 96-well microtiter plate.

-

Create a two-dimensional array of concentrations by serially diluting this compound along the x-axis and the second antibiotic along the y-axis.

-

Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index:

-

FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

-

FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpretation:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4.0: Additive or Indifference

-

FIC Index > 4.0: Antagonism

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. healthresearch.org [healthresearch.org]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. asm.org [asm.org]

- 9. youtube.com [youtube.com]

Investigating the T-box Riboswitch Mechanism in Bacillus subtilis with the Small Molecule Inhibitor PKZ18: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T-box riboswitch is a crucial cis-acting regulatory RNA element predominantly found in Gram-positive bacteria, including the model organism Bacillus subtilis. These riboswitches are located in the 5' untranslated region (5'-UTR) of mRNAs, primarily those encoding aminoacyl-tRNA synthetases (aaRS) and other genes involved in amino acid metabolism.[1][2][3][4] The T-box mechanism allows the bacterial cell to sense and respond to the availability of amino acids by directly binding to specific transfer RNAs (tRNAs).[1][4] When an uncharged tRNA binds to the T-box leader sequence, it induces a conformational change that favors the formation of an antiterminator structure, allowing transcription of the downstream gene to proceed.[1][5] Conversely, a charged tRNA cannot stabilize this structure, leading to the formation of a terminator hairpin and premature transcription termination.[5] This elegant regulatory system is essential for bacterial viability, making it an attractive target for novel antimicrobial agents.[6][7]

PKZ18 is a novel small molecule antibiotic that has been identified as a potent inhibitor of the T-box regulatory mechanism.[6][7][8] It selectively targets the highly conserved Stem I specifier loop of the T-box riboswitch, preventing the crucial codon-anticodon interaction required for tRNA binding.[7][8] This disruption of tRNA binding leads to the preferential formation of the terminator structure, thereby inhibiting the expression of essential genes and ultimately halting bacterial growth.[6][7] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate the T-box mechanism in Bacillus subtilis.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Organism/Target | Value | Reference |

| MIC | Bacillus subtilis | 32-64 µg/mL | [8][9] |

| MBC | Bacillus subtilis | 32 µg/mL | [9] |

| Target | T-box Riboswitch (Specifier Loop) | --- | [7][8] |

| Effect on glyQS Transcription | Bacillus subtilis | Significant reduction in readthrough | [10] |

Table 2: Effect of this compound on glyQS T-box Readthrough in Bacillus subtilis

| This compound Concentration (µg/mL) | Mean Percent Readthrough (%) | Standard Deviation | p-value (vs. 0 µg/mL) |

| 0 | 100 | ± 15 | --- |

| 4 | ~75 | ± 10 | < 0.05 |

| 8 | ~50 | ± 8 | < 0.01 |

| 12 | ~40 | ± 7 | < 0.01 |

Data adapted from graphical representations in existing literature for illustrative purposes.[10]

Signaling Pathways and Experimental Workflows

Caption: T-box riboswitch signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for investigating this compound's effect on the T-box mechanism.

Experimental Protocols

Culturing Bacillus subtilis for this compound Treatment

This protocol describes the general procedure for growing B. subtilis to be used in subsequent in vivo experiments.

Materials:

-

Bacillus subtilis strain (e.g., 168)

-

Luria-Bertani (LB) broth or Spizizen's Minimal Medium (SMM)[1][11]

-

Appropriate antibiotics for strain maintenance (if applicable)

-

Incubator shaker (37°C)

-

Spectrophotometer

Procedure:

-

Inoculate a single colony of B. subtilis into 5 mL of LB broth.

-

Incubate overnight at 37°C with shaking (220 rpm).[11]

-

The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB or SMM.

-

Grow the culture at 37°C with shaking to the early- to mid-exponential phase (OD600 of 0.3-0.5).[11]

-

Divide the culture into flasks for treatment with this compound at various concentrations (e.g., 0, 0.5x MIC, 1x MIC, 2x MIC) and a vehicle control (DMSO).

-

Continue to incubate under the same conditions for the desired treatment time (e.g., 30-60 minutes for RNA analysis, longer for protein analysis).

-

Harvest cells by centrifugation for subsequent RNA or protein extraction.

In Vitro Transcription Attenuation Assay

This assay directly measures the ability of this compound to induce premature transcription termination at the T-box leader sequence.

Materials:

-

Linear DNA template containing a promoter (e.g., T7 or a B. subtilis constitutive promoter) followed by the T-box leader sequence of interest (e.g., from the glyQS operon).[12]

-

E. coli or B. subtilis RNA polymerase (RNAP) holoenzyme.[8][13]

-

Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP).

-

[α-32P] UTP for radiolabeling.[8]

-

Transcription buffer.

-

This compound dissolved in DMSO.

-

Uncharged tRNA cognate to the T-box (optional, as a positive control for antitermination).

-

Stop solution (e.g., formamide loading buffer with EDTA).

-

Denaturing polyacrylamide gel (6-8%).

Procedure:

-

Assemble the transcription reaction mixture containing transcription buffer, DNA template, and RNAP.

-

Initiate transcription by adding NTPs, including a limiting amount of [α-32P] UTP.[8]

-

Allow transcription to proceed for a short period to form initiated complexes, then add heparin or rifampicin to prevent re-initiation.[12]

-

Add this compound at various concentrations (and uncharged tRNA to control reactions).

-

Allow transcription elongation to proceed for 10-20 minutes at 37°C.

-

Terminate the reactions by adding the stop solution.

-

Denature the samples by heating at 95°C for 3-5 minutes.

-

Separate the RNA products on a denaturing polyacrylamide gel.

-

Visualize the gel using a phosphorimager.

-

Quantify the band intensities corresponding to the full-length (readthrough) and terminated transcripts. Calculate the percentage of termination for each condition.

Filter-Binding Assay for this compound-RNA Interaction

This assay is used to quantify the binding affinity of this compound to the T-box RNA.

Materials:

-

In vitro transcribed and purified T-box leader RNA, 5'-end labeled with 32P.

-

This compound in a suitable buffer.

-

Binding buffer.

-

Vacuum filtration apparatus (e.g., dot-blot or slot-blot manifold).[14]

-

Scintillation counter or phosphorimager.

Procedure:

-

Prepare a series of dilutions of this compound in the binding buffer.

-

In separate tubes, mix a constant, low concentration of 32P-labeled T-box RNA with each dilution of this compound.

-

Incubate the binding reactions at room temperature or 37°C for 30-60 minutes to allow equilibrium to be reached.[14][15]

-

Assemble the filter sandwich in the vacuum manifold: nitrocellulose membrane on top, followed by a charged nylon membrane below.

-

Apply a vacuum and pass each binding reaction through a separate well of the manifold.

-

Wash each well with a small volume of ice-cold binding buffer to remove unbound RNA.

-

Disassemble the apparatus and allow the membranes to air dry.

-

Quantify the radioactivity on both the nitrocellulose (bound RNA) and nylon (unbound RNA) membranes using a phosphorimager or by excising the dots and using a scintillation counter.

-

Plot the fraction of bound RNA as a function of this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the in vivo effect of this compound on the expression levels of T-box regulated genes.

Materials:

-

B. subtilis cells treated with this compound (from Protocol 1).

-

RNA extraction kit.

-

DNase I.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

Primers specific for the target T-box regulated gene(s) (e.g., glyQS, tyrS) and a reference gene (e.g., rpsJ, 16S rRNA).[10][16]

-

Real-time PCR instrument.

Procedure:

-

Extract total RNA from this compound-treated and control B. subtilis cells.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.[18]

-

Set up the qPCR reactions in triplicate for each sample and primer set, including no-template controls.

-

Perform the qPCR with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[17]

-

Perform a melt curve analysis to ensure the specificity of the amplified products.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.[17]

Western Blot for Protein Level Analysis

This protocol is used to determine if the this compound-induced decrease in transcription leads to a corresponding decrease in the protein product.

Materials:

-

B. subtilis cells treated with this compound (from Protocol 1).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).[19]

-

Bradford assay or BCA assay for protein quantification.

-

Laemmli sample buffer.[19]

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the protein of interest (e.g., anti-ThrRS).[10]

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system (e.g., CCD camera-based imager).[19]

Procedure:

-

Lyse the this compound-treated and control B. subtilis cells in lysis buffer.

-

Clarify the lysates by centrifugation to pellet cell debris.[19]

-

Determine the protein concentration of the supernatant.

-

Normalize the protein concentrations and prepare samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control if available.

References

- 1. static.igem.org [static.igem.org]

- 2. Optimization of laboratory cultivation conditions for the synthesis of antifungal metabolites by bacillus subtilis strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. T-box [riboswitch.ribocentre.org]

- 6. Polysome profiling and Western blot analysis of B. subtilis strains [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Time-Course Transcriptome Analysis of Bacillus subtilis DB104 during Growth [mdpi.com]

- 17. Validation of reference genes for the normalization of RT-qPCR gene expression in Bacillus siamensis 1021 grown in different culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. bio-rad.com [bio-rad.com]

Application Notes and Protocols: PKZ18 as a Tool for Studying Antibiotic Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The small molecule PKZ18 and its analogs represent a promising class of antibiotics with a novel mechanism of action that circumvents common resistance pathways. This compound targets the T-box riboswitch, a conserved gene regulatory element in Gram-positive bacteria, offering a multi-pronged attack that significantly lowers the probability of resistance development. These application notes provide detailed protocols and data to facilitate the use of this compound as a tool for studying antibiotic resistance mechanisms and as a lead compound for novel antibiotic development.

Mechanism of Action: Targeting the T-box Riboswitch

This compound inhibits bacterial growth by targeting the T-box transcriptional regulatory mechanism found in the 5' untranslated region (UTR) of numerous essential genes in Gram-positive bacteria.[1][2] This mechanism allows the bacterium to sense the availability of amino acids by monitoring the charging status of transfer RNA (tRNA).

In the absence of a sufficient supply of a specific amino acid, the corresponding tRNA remains uncharged. This uncharged tRNA binds to the T-box in the nascent mRNA, stabilizing an antiterminator structure and allowing transcription of the downstream gene to proceed. Conversely, when the amino acid is abundant, the charged tRNA does not bind to the T-box, leading to the formation of a terminator hairpin and premature termination of transcription.

This compound disrupts this regulatory circuit by binding to the specifier loop of the T-box, mimicking the effect of a charged tRNA.[1][3] This prevents the binding of uncharged tRNA and promotes the formation of the terminator structure, thereby inhibiting the expression of essential genes, such as those for aminoacyl-tRNA synthetases.[4]

Figure 1: Mechanism of T-box riboswitch regulation and its inhibition by this compound.

A Low Propensity for Resistance

A key advantage of this compound is its ability to simultaneously target multiple T-box-regulated genes, which are essential for amino acid metabolism.[4][5] This multi-target approach makes the development of resistance statistically improbable, as it would necessitate simultaneous mutations in several of these regulatory elements.[5]

Quantitative Data Summary

The following tables summarize the efficacy and resistance profile of this compound and its more potent analog, this compound-22.

| Compound | Organism | MIC (μg/mL) | Reference |

| This compound | Bacillus subtilis | 32-64 | [1] |

| This compound | Staphylococcus aureus | 32-64 | [1] |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 32-64 | [1] |

| This compound-22 | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [1] |

| Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its analog this compound-22 against Gram-positive bacteria. |

| Compound | Organism | Frequency of Resistance | Reference |

| This compound-22 | Methicillin-resistant Staphylococcus aureus (MRSA) | 5.6 x 10-12 | [5] |

| Gentamicin | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.6 x 10-7 | [4] |

| Table 2: Frequency of resistance development for this compound-22 in comparison to a conventional antibiotic. |

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound and its analogs are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound or its analogs

-

Bacterial strains (e.g., S. aureus, B. subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Add 50 µL of the bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Figure 2: Experimental workflow for MIC determination.

Protocol 2: Frequency of Resistance Analysis

This protocol is designed to determine the frequency at which spontaneous resistance to this compound arises.

Materials:

-

This compound or its analogs

-

High-density bacterial culture (e.g., MRSA)

-

Tryptic Soy Agar (TSA) plates

-

Tryptic Soy Broth (TSB)

-

Spectrophotometer

Procedure:

-

Grow a bacterial culture to a high density (e.g., 1010 - 1011 CFU/mL) in TSB.

-

Plate the high-density culture onto TSA plates containing this compound at a concentration of 4x MIC.

-

Plate serial dilutions of the culture onto antibiotic-free TSA plates to determine the total number of viable cells (CFU).

-

Incubate all plates at 37°C for 48-72 hours.

-

Count the number of colonies that grow on the this compound-containing plates.

-

Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Synergy Testing (Checkerboard Assay)

This protocol is used to assess the synergistic effects of this compound with other antibiotics, such as aminoglycosides.

Materials:

-

This compound or its analogs

-

Second antibiotic (e.g., gentamicin)

-

Bacterial strain of interest

-

CAMHB

-

Two 96-well microtiter plates

Procedure:

-

In the first 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis.

-

In the second 96-well plate, prepare serial two-fold dilutions of the second antibiotic along the y-axis.

-

Transfer the dilutions from both plates to a third 96-well plate to create a checkerboard of combination concentrations.

-

Prepare and add the bacterial inoculum as described in the MIC protocol.

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC index ≤ 0.5), additivity (0.5 < FIC index ≤ 4), or antagonism (FIC index > 4).

Synergy with Aminoglycosides

This compound analogs have demonstrated synergistic activity with aminoglycosides.[1] This synergy may arise from a multi-faceted interaction where this compound-induced starvation for amino acids is exacerbated by the translational inhibition caused by aminoglycosides.[6]

Figure 3: Proposed synergistic mechanism between this compound and aminoglycosides.

Conclusion

This compound and its analogs are valuable tools for investigating novel mechanisms of antibiotic action and for overcoming antibiotic resistance. Their unique mode of action, targeting the T-box riboswitch, and their low propensity for resistance development make them attractive candidates for further research and development. The protocols and data presented here provide a foundation for researchers to explore the potential of this promising class of antibiotics.

References

- 1. Small-Molecule Antibiotics Inhibiting tRNA-Regulated Gene Expression Is a Viable Strategy for Targeting Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting Gene Transcription Prevents Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. healthresearch.org [healthresearch.org]

- 6. researchgate.net [researchgate.net]

Investigating the Synergistic Effects of PKZ18 with Other Antibiotics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents. PKZ18 is a novel small-molecule antibiotic that targets the T-box riboswitch, a conserved gene regulatory element in many Gram-positive bacteria.[1] This mechanism involves the inhibition of tRNA-regulated gene expression, which is crucial for bacterial survival.[1][2] Notably, this compound and its analogs, such as this compound-22, have demonstrated significant synergistic activity when combined with aminoglycoside antibiotics against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3]

These application notes provide a summary of the synergistic effects of this compound with other antibiotics, detailed protocols for key experiments to assess synergy, and a visualization of the proposed mechanism of action.

Data Presentation: Synergistic Activity of this compound Analogs with Aminoglycosides

The combination of this compound analogs with aminoglycoside antibiotics has been shown to significantly enhance the efficacy of both drugs, leading to a 4- to 8-fold decrease in the Minimum Inhibitory Concentration (MIC) for each agent when used in combination.[1] This increased potency can expand the therapeutic window and potentially reduce the development of resistance.[1][3]

Below is a representative summary of the synergistic effects observed in a checkerboard assay, based on reported data.

| Antibiotic Combination (against MRSA) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Decrease in MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| This compound-22 | 32 | 8 | 4-fold | \multirow{2}{}{≤ 0.5} | \multirow{2}{}{Synergy} |

| Gentamicin | 16 | 2 | 8-fold | ||

| This compound-22 | 32 | 8 | 4-fold | \multirow{2}{}{≤ 0.5} | \multirow{2}{}{Synergy} |

| Neomycin | 8 | 1 | 8-fold | ||

| This compound-22 | 32 | 8 | 4-fold | \multirow{2}{}{≤ 0.5} | \multirow{2}{}{Synergy} |

| Kanamycin | 64 | 8 | 8-fold |

Note: The above data is representative of the reported 4- to 8-fold decrease in MICs.[1] The Fractional Inhibitory Concentration Index (FICI) is calculated as: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is indicative of synergy.

Importantly, synergistic effects were not observed when this compound analogs were combined with other classes of antibiotics commonly used to treat MRSA, such as mupirocin, vancomycin, oxacillin, and daptomycin.[1]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest (e.g., MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound or its analog (e.g., this compound-22) stock solution

-

Aminoglycoside antibiotic (e.g., gentamicin) stock solution

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Prepare Antibiotic Dilutions:

-

Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of the aminoglycoside antibiotic in CAMHB.

-

Along the y-axis of the plate, prepare serial two-fold dilutions of this compound or its analog in CAMHB.

-

-

Plate Setup:

-

The resulting plate should contain a grid of wells with varying concentrations of both antibiotics.

-

Include control wells with each antibiotic alone to determine their individual MICs.

-

Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).

-

-

Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FICI using the formula mentioned previously.

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive or indifference

-

FICI > 4: Antagonism

-

-

Time-Kill Assay for Bactericidal Synergy

Time-kill assays provide information on the rate of bacterial killing by an antibiotic combination over time.

Materials:

-

Bacterial strain of interest

-

CAMHB

-

This compound or its analog

-

Aminoglycoside antibiotic

-

Sterile saline or phosphate-buffered saline (PBS)

-

Agar plates

-

Incubator and shaker

Protocol:

-

Prepare Cultures: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Set Up Test Conditions: Prepare flasks with the following conditions:

-

Growth control (no antibiotic)

-

This compound analog alone (at a relevant concentration, e.g., 0.5x MIC)

-

Aminoglycoside alone (at a relevant concentration, e.g., 0.5x MIC)

-

This compound analog and aminoglycoside in combination

-

-

Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each flask.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates and incubate for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Proposed Mechanism of Synergy

The synergistic effect between this compound analogs and aminoglycosides is thought to arise from their complementary mechanisms of action targeting bacterial transcription and translation.

Caption: Proposed synergistic mechanism of this compound analogs and aminoglycosides.

Experimental Workflow: Checkerboard Assay

The following diagram illustrates the workflow for performing a checkerboard assay to assess antibiotic synergy.

References

- 1. researchgate.net [researchgate.net]

- 2. The fractional inhibitory concentration (FIC) index as a measure of synergy. | Semantic Scholar [semanticscholar.org]

- 3. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Use of PKZ18 in Animal Models of Bacterial Infection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the currently available information on the experimental use of the novel antibiotic, PKZ18, and its analogs in animal models of bacterial infection. This document is intended to guide researchers in designing and conducting further preclinical studies.

Introduction

This compound is a novel antibiotic with a unique mechanism of action, targeting T-box riboswitches in Gram-positive bacteria. This leads to the inhibition of transcription and translation of essential genes, such as glycyl-tRNA synthetase mRNA[1][2]. A key feature of this compound is its refractory nature to the development of bacterial resistance[1][3]. Analogs of this compound, such as this compound-22, have also been developed and show improved characteristics.

Mechanism of Action

This compound and its analogs selectively bind to the stem I specifier loops of T-box regulatory elements found in the 5' untranslated region of various genes in Gram-positive bacteria. This binding event disrupts the normal conformational change required for transcriptional read-through, effectively halting the expression of downstream genes essential for bacterial survival.

Caption: Mechanism of action of this compound in inhibiting bacterial growth.

In Vitro Activity

This compound and its analogs have demonstrated significant activity against a range of Gram-positive bacteria. The following table summarizes the reported Minimum Inhibitory Concentrations (MICs).

| Organism | Strain | This compound MIC (µg/mL) | This compound-22 MIC (µg/mL) |

| Bacillus subtilis | - | - | - |

| Staphylococcus aureus | ATCC 29213 | 64 | - |

| Enterococcus faecalis | ATCC 29212 | 32 | - |

| Streptococcus pyogenes | clinical isolate | 16 | 16 |

| Streptococcus agalactiae | clinical isolate | 32 | 32 |

| Streptococcus pneumoniae | clinical isolate | 16 | 16 |

| Streptococcus mutans | clinical isolate | 125 | 125 |

| Methicillin-resistant S. aureus (MRSA) | clinical isolate, pleural fluid | 64 | - |

| Methicillin-resistant S. aureus (MRSA) | clinical isolate, blood | 64 | - |

Data sourced from[3]. Note: Some specific MIC values for this compound-22 against all listed strains were not available in the reviewed literature.

In Vivo Studies in Animal Models

Detailed quantitative data from in vivo efficacy studies of this compound in animal models of bacterial infection are limited in the public domain. The available information primarily points to its potential for topical applications.

Dermal Toxicity Studies

A dermal toxicity study was conducted on mice using the this compound analog, this compound-22. The findings are summarized below.

| Parameter | Observation |

| Erythema | Barely perceptible, slight erythema in 22-30% of mice at the application site. Resolved within 2-3 days[1]. |

| Irritation | No dermal scores indicative of irritation[1]. |

| Systemic Toxicity | No acute toxicity observed. No abnormalities identified in gross necropsy, even at concentrations >100 times the MIC[1]. |

Unpublished topical studies on mice with this compound have also been reported to show no visible irritations or systemic issues upon autopsy[3].

Efficacy in Bacterial Infection Models

While specific protocols and quantitative efficacy data for this compound in animal infection models are not detailed in the available literature, it is suggested that this compound could be a potent therapeutic for skin infections caused by Gram-positive bacteria like MRSA[1]. Furthermore, it has been stated that this compound has proven to be more than 7-fold more efficacious than vancomycin in killing MRSA biofilms in vitro, suggesting its potential for treating biofilm-associated infections[3].

Experimental Protocols

The following is a generalized protocol for a murine cutaneous abscess model, which can be adapted for testing the efficacy of topical formulations of this compound. This protocol is based on established methodologies in the field and would require optimization for the specific properties of this compound.

Murine Cutaneous Abscess Model for MRSA Infection

Caption: General workflow for a murine cutaneous abscess model.

Materials:

-

This compound formulated for topical application (e.g., in a cream or ointment base)

-

Vehicle control (formulation base without this compound)

-

Positive control antibiotic (e.g., mupirocin or vancomycin)

-

Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

-

Female CD-1 or BALB/c mice (6-8 weeks old)

-

Sterile saline

-

Anesthetic (e.g., isoflurane)

-

Electric clippers

-

Surgical scrub and alcohol pads

-

Syringes and needles

-

Calipers for measuring abscess size

-

Sterile surgical instruments for tissue collection

-

Homogenizer

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least 72 hours before the experiment.

-